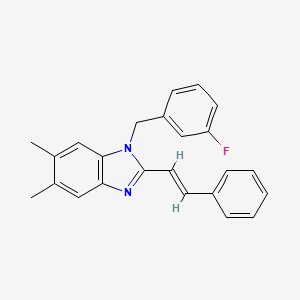

1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

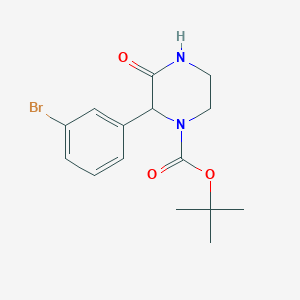

The compound “1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings. The molecule also has a 3-fluorobenzyl group and a styryl group attached to the benzimidazole core. The presence of these functional groups could potentially impart interesting chemical and biological properties to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole core, followed by the introduction of the 3-fluorobenzyl and styryl groups. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and imidazole), a fluorobenzyl group, and a styryl group. The presence of these groups could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole core, the fluorobenzyl group, and the styryl group. The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the presence and arrangement of the functional groups in the molecule .Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antidepressant Activities

Benzimidazole derivatives have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Studies have demonstrated that certain derivatives exhibit significant anticonvulsant activity, surpassing the efficacy of reference drugs like carbamazepine, and potent antidepressant properties comparable to fluoxetine (Zhang et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis of benzimidazole derivatives has shown considerable promise in inhibiting α-glucosidase, with antimicrobial and antioxidant properties. These derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, and have shown superior ABTS and DPPH scavenging activity, indicative of strong antioxidant potential (Menteşe et al., 2015).

Fluorescence Properties

The fluorescence emission of benzimidazole derivatives is influenced by solvent polarity and pH, making them suitable for analytical applications in detecting and quantifying biological molecules. Their solvatochromic effect in various solvents opens up applications in sensing and molecular imaging (Verdasco et al., 1995).

Intestinal Antiseptic Drug Candidates

Newly synthesized fluoro-benzimidazole derivatives have shown high inhibitory activity against gastrointestinal pathogens, making them promising candidates for developing novel intestinal antiseptic drugs. Their efficacy against E. coli and Salmonella typhimurium highlights their potential in treating gastrointestinal infections (Çevik et al., 2017).

Antiviral Activity

Benzimidazole derivatives have been studied for their antiviral activities, particularly against enteroviruses. By targeting specific viral proteins, these compounds can inhibit viral replication, offering a pathway for the development of new antiviral drugs (De Palma et al., 2008).

Antitumor Properties

Fluorinated benzothiazoles, structurally related to benzimidazoles, have shown potent cytotoxicity against various cancer cell lines. Their synthesis and evaluation indicate potential applications in cancer therapy, with specific derivatives demonstrating broad-spectrum antitumor activity (Hutchinson et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2/c1-17-13-22-23(14-18(17)2)27(16-20-9-6-10-21(25)15-20)24(26-22)12-11-19-7-4-3-5-8-19/h3-15H,16H2,1-2H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJQCZAYSGTECC-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2661687.png)

![(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone](/img/structure/B2661688.png)

![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)

![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2661693.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2661700.png)

![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)